4-(benzyloxy)-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

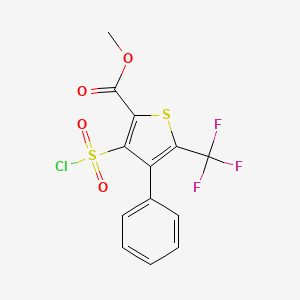

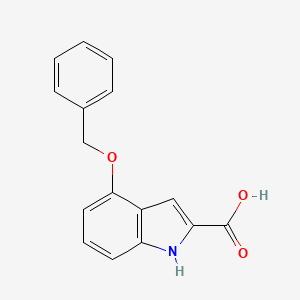

4-(Benzyloxy)-1H-indole-2-carboxylic acid is a chemical compound that serves as an important synthetic intermediate in the production of various pharmacologically active compounds. It is characterized by the presence of a benzyloxy group attached to the fourth position of an indole ring and a carboxylic acid group at the second position. This compound is relevant in the field of medicinal chemistry due to its potential to be transformed into a wide range of derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through several methods. One approach involves the catalytic hydrogenation of 4-benzyloxyindoles, which can lead to the formation of 4,5,6,7-tetrahydro-4-ox-indoles. However, selective preparation methods for 4-hydroxyindoles have been described, which are crucial for further functionalization . Another method for synthesizing derivatives of this compound involves the reaction of 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes under refluxing conditions in an alcoholic medium. This process can be enhanced using microwave irradiation techniques, and the resulting arylidene-hydrazides are confirmed through spectroscopic techniques such as FTIR, NMR, and MS .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The benzyloxy group and the carboxylic acid moiety are key functional groups that influence the reactivity and properties of the molecule. The electron impact mass spectral fragmentation pattern of these compounds provides insights into their structural features .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, which are essential for the synthesis of diverse compounds. For instance, esters of this acid can be formylated to introduce a formyl group at specific positions on the indole ring. The etherification of 4-hydroxyindoles with compounds like epichlorohydrin has also been explored, and the resulting side chains are characterized by their NMR spectra . Additionally, the compound can participate in cascade reactions catalyzed by Rh(iii) to produce benzo[a]carbazoles, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The benzyloxy group can affect the solubility and reactivity of the molecule, while the carboxylic acid group can engage in hydrogen bonding and deprotonation under basic conditions. The compound's properties are crucial for its separation and identification using techniques such as high-performance liquid chromatography (HPLC), where it can be tagged with fluorescent reagents for detection . The synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles also highlights the importance of understanding the compound's reactivity for the preparation of biologically relevant molecules .

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

- Anti-inflammatory Activity : A study on indole acetamide derivatives, including compounds related to 4-(benzyloxy)-1H-indole-2-carboxylic acid, revealed anti-inflammatory properties through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

- Anticancer Properties : Indole-coumarin hybrids, closely related to this compound, showed significant anticancer activity in studies, particularly against breast cancer cell lines. These compounds also demonstrated interactions with apoptosis-related genes like Bcl-2, which is crucial in tumorigenesis (Kamath et al., 2015).

Photophysical and Luminescent Properties

- Luminescent Properties : Research involving 4-benzyloxy benzoic acid derivatives, closely related to this compound, showed that these compounds have significant photophysical properties. Specifically, when used with lanthanide coordination compounds, they exhibited varying luminescent efficiencies, which were influenced by electron-releasing or withdrawing substituents (Sivakumar et al., 2010).

Molecular Synthesis and Characterization

- Molecular Synthesis and Analysis : There's extensive research on synthesizing and characterizing compounds structurally related to this compound. These studies provide insights into the molecular structure, optimization, and potential industrial applications of these compounds (Zuo, 2014).

Antimicrobial Activity

- Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives, closely related to the subject compound, have shown significant antibacterial and moderate antifungal activities, making them potential candidates for developing new antimicrobial agents (Raju et al., 2015).

Other Applications

- Miscellaneous Applications : Research on various indole derivatives, including those structurally similar to this compound, has also revealed potential applications in other areas such as enzymatic inhibition, synthesis methodologies, and in creating novel compounds with potential pharmacological activities (Bingul et al., 2019).

Wirkmechanismus

Target of Action

It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 4-(benzyloxy)-1H-indole-2-carboxylic acid involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that benzylic compounds can undergo oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

Pharmacokinetics

The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This process is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Eigenschaften

IUPAC Name |

4-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370751 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39731-09-4 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

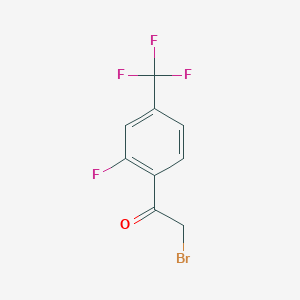

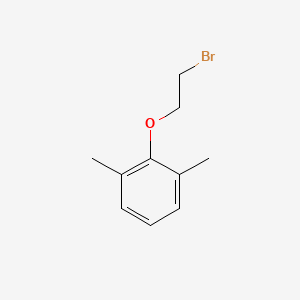

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-benzyloxyindole-2-carboxylic acid in recent research?

A1: While 4-benzyloxyindole-2-carboxylic acid itself may not possess direct pharmacological activity, it serves as a crucial building block for synthesizing a diverse range of compounds with potential pharmaceutical applications []. Specifically, the research highlights its use in creating a series of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These hydrazides are formed through the reaction of 4-benzyloxyindole-2-carboxylic acid hydrazide with various aromatic and heterocyclic aldehydes. This synthetic strategy allows for the introduction of structural diversity, which is essential for exploring structure-activity relationships and developing novel compounds with improved pharmacological profiles.

Q2: How is the structure of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides confirmed?

A2: The research utilizes a combination of spectroscopic techniques to confirm the structure of the synthesized 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides []. These techniques include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)